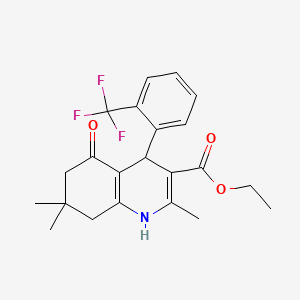

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester

Description

The compound 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluoromethyl)phenyl)-2,7,7-trimethyl-, ethyl ester (hereafter referred to as the target compound) is a polyhydroquinoline derivative characterized by a partially hydrogenated quinoline core. Key structural features include:

- A hexahydroquinoline scaffold (1,4,5,6,7,8-hexahydro), which reduces aromaticity and enhances conformational flexibility compared to fully aromatic quinolines.

- A 2-(trifluoromethyl)phenyl substituent at the 4-position, which introduces strong electron-withdrawing effects and lipophilicity.

- An ethyl ester moiety at the 3-carboxylic acid position, which may influence bioavailability and hydrolysis-dependent activity.

Properties

IUPAC Name |

ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3NO3/c1-5-29-20(28)17-12(2)26-15-10-21(3,4)11-16(27)19(15)18(17)13-8-6-7-9-14(13)22(23,24)25/h6-9,18,26H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRLFQYAAGFRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999296 | |

| Record name | Ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78050-80-3 | |

| Record name | 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluoromethyl)phenyl)-2,7,7-trimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078050803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluoromethyl)phenyl)-2,7,7-trimethyl-, ethyl ester (CAS No. 78050-80-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24F3NO3 with a molecular weight of 407.4 g/mol. Its structure includes a quinoline core modified with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H24F3NO3 |

| Molecular Weight | 407.4 g/mol |

| CAS Number | 78050-80-3 |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate trifluoromethyl and ethyl ester functionalities into the quinoline framework. Various synthetic routes have been explored to optimize yield and purity while ensuring the retention of biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinolinecarboxylic acids exhibit notable antimicrobial properties. A study demonstrated that certain analogues showed enhanced antibacterial activity against various strains of bacteria. The presence of specific substituents at the 5-position on the quinoline ring was found to significantly influence potency. For instance, compounds with a cyclopropyl group at N1 exhibited higher in vitro efficacy compared to those with an ethyl group .

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied. In particular, compounds similar to 3-quinolinecarboxylic acid displayed promising activity against resistant strains of Plasmodium falciparum. The structure-activity relationship studies revealed that modifications at the 3-position were critical for maintaining potency against both CQ-R and CQ-S strains .

| Compound | EC50 (μM) against K1 strain | EC50 (μM) against 3D7 strain |

|---|---|---|

| Ethyl ester analog | ~0.25 | ~0.25 |

| Control compound | >10 | >10 |

Cytotoxicity and Safety

While exploring the biological activities, it is crucial to evaluate cytotoxicity. Preliminary studies suggest that some derivatives may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles .

Case Studies

- Antibacterial Efficacy : A series of studies evaluated various quinoline derivatives for their antibacterial properties. Compounds with specific alkyl substitutions demonstrated enhanced activity against gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in developing effective antimicrobial agents .

- Antimalarial Potency : In a comparative study involving multiple quinolone analogues, one derivative exhibited a significantly lower EC50 value than standard treatments like mefloquine against resistant P. falciparum strains . This finding underscores the potential for developing new antimalarial therapies based on this compound's structure.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Trifluoromethyl vs. Chlorophenyl : The target compound’s 2-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to the 2-chlorophenyl analog . However, the chloro-substituted analog demonstrates potent NADPH oxidase inhibition (IC₅₀ = 1.2 µM), suggesting that electron-withdrawing groups at the 4-position are critical for enzyme modulation .

- Fluorine Substitution : Fluorine atoms (e.g., 6,8-difluoro in ) improve antibacterial potency by enhancing membrane penetration and target binding. The target compound lacks fluorine but compensates with trifluoromethyl, which may offer similar bioavailability benefits .

Core Saturation and Conformation

- Hexahydroquinoline vs.

Ester vs. Carboxylic Acid Derivatives

- The ethyl ester in the target compound may act as a prodrug, requiring hydrolysis to the free carboxylic acid for activity. Similar esters (e.g., ) show improved solubility and controlled release profiles compared to carboxylate salts .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multicomponent reactions (MCRs) involving cyclohexane-1,3-dione, 2-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, and ammonium acetate. Catalysts like p-toluenesulfonic acid (p-TSA) or iodine are critical for facilitating the Hantzsch-type cyclization. Optimal yields (>70%) are achieved under solvent-free conditions at 80–100°C for 6–8 hours. Purification typically involves column chromatography using ethyl acetate/hexane (3:7) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) confirms the hexahydroquinoline core and substituent positioning. Key bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 85.3° between quinoline and phenyl rings) are reported . Complementary techniques include:

Q. What preliminary biological activities have been reported, and what assays validate these findings?

The compound exhibits broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against E. coli and S. aureus), validated via broth microdilution assays. Gram-negative bacteria show heightened sensitivity, likely due to enhanced membrane penetration from the trifluoromethyl group . Anti-inflammatory activity (IC: 12 µM in COX-2 inhibition assays) is also noted .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?

The CF group enhances lipophilicity (logP increased by ~1.5 units), improving blood-brain barrier permeability. Docking studies suggest it forms hydrophobic interactions with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) and COX-2 (PDB: 5KIR). Fluorine atoms may also reduce metabolic degradation via steric shielding .

Q. What strategies resolve contradictions in antimicrobial efficacy across studies?

Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for P. aeruginosa) arise from variations in:

- Bacterial strains : Use standardized ATCC strains.

- Assay conditions : Control pH (7.4) and cation-adjusted Mueller-Hinton broth.

- Compound purity : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What in silico and in vitro methods are recommended for structure-activity relationship (SAR) studies?

Q. How should researchers design experiments to assess the compound’s efficacy in enzyme modulation?

Employ kinetic assays (e.g., NADH oxidation for dehydrogenase inhibition) with varying substrate concentrations. Calculate K values using Lineweaver-Burk plots. For COX-2, use a fluorometric inhibitor screening kit (e.g., Cayman Chemical) with celecoxib as a positive control .

Methodological and Safety Considerations

Q. What safety protocols are critical during synthesis and handling?

Q. How can researchers optimize crystallization for structural analysis?

Slow evaporation of a saturated solution in chloroform/methanol (9:1) at 4°C yields diffraction-quality crystals. Include 0.5% triethylamine to prevent protonation of the quinoline nitrogen .

Data Interpretation and Reproducibility

Q. What statistical approaches validate biological activity data?

Use two-way ANOVA with post-hoc Tukey tests for MIC comparisons across bacterial strains. For enzyme assays, report IC values with 95% confidence intervals (n ≥ 3 replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.